molecular formula C8H10BNO5 B3298693 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid CAS No. 897952-14-6

6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid

Cat. No.: B3298693
CAS No.: 897952-14-6
M. Wt: 210.98 g/mol
InChI Key: RSEOANUIYJWZMM-UHFFFAOYSA-N
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Description

6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid: is an organoboron compound with the molecular formula C8H10BNO5 and a molecular weight of 210.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 2-methoxy-2-oxoethoxy group. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 2-methoxy-2-oxoethyl bromide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Boronic Esters: Formed from oxidation reactions.

    Substituted Pyridines: Formed from substitution reactions.

Scientific Research Applications

Chemistry: 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst .

Comparison with Similar Compounds

Uniqueness: 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a 2-methoxy-2-oxoethoxy group, which provides additional reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

[6-(2-methoxy-2-oxoethoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO5/c1-14-8(11)5-15-7-3-2-6(4-10-7)9(12)13/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEOANUIYJWZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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